molecular formula C14H13FN2O4 B1406419 3-(4-Fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid CAS No. 1437323-26-6

3-(4-Fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No. B1406419
M. Wt: 292.26 g/mol
InChI Key: GDDMXXIYSLJCRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C14H13FN2O4 and its molecular weight is 292.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Potential

A study by Sharma et al. (2012) explored compounds similar to 3-(4-Fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, focusing on their antimicrobial and anticancer properties. They found that certain derivatives showed promising activity against Escherichia coli and HCT-116 colon cancer cells, suggesting potential use in treating infections and cancer (Sharma et al., 2012).

Antitubercular Activity

Trivedi et al. (2010) synthesized a library of dihydropyrimidines and evaluated their in vitro antitubercular activity. They identified two compounds that exhibited significant activity against Mycobacterium tuberculosis, which could pave the way for new antitubercular agents (Trivedi et al., 2010).

Synthesis and Structure Analysis

Research by Yao et al. (2013) involved the synthesis and structural characterization of similar uracil derivatives. Their findings contribute to understanding the molecular structure and potential applications of such compounds in various fields (Yao et al., 2013).

Fluorescent Properties and Complex Formation

Chen et al. (2011) investigated lead(II) complexes containing a similar 2,4-dioxo-1,2,3,4-tetrahydropyrimidine structure. They discovered different topologies and fluorescent properties, highlighting the potential for novel applications in material science and fluorescence studies (Chen et al., 2011).

Supramolecular Assemblies

Fonari et al. (2004) synthesized novel pyrimidine derivatives and investigated their potential in forming hydrogen-bonded supramolecular assemblies. This research opens avenues for the development of new materials and molecular systems (Fonari et al., 2004).

properties

IUPAC Name

3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O4/c1-8(2)16-7-11(13(19)20)12(18)17(14(16)21)10-5-3-9(15)4-6-10/h3-8H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDMXXIYSLJCRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=O)N(C1=O)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 3
3-(4-Fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 4
3-(4-Fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 5
3-(4-Fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-(4-Fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

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